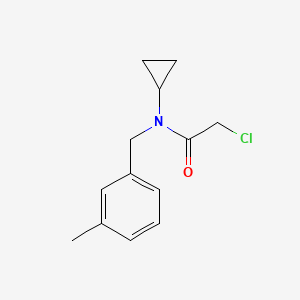

2-Chloro-N-cyclopropyl-N-(3-methylbenzyl)acetamide

CAS No.:

Cat. No.: VC13384427

Molecular Formula: C13H16ClNO

Molecular Weight: 237.72 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H16ClNO |

|---|---|

| Molecular Weight | 237.72 g/mol |

| IUPAC Name | 2-chloro-N-cyclopropyl-N-[(3-methylphenyl)methyl]acetamide |

| Standard InChI | InChI=1S/C13H16ClNO/c1-10-3-2-4-11(7-10)9-15(12-5-6-12)13(16)8-14/h2-4,7,12H,5-6,8-9H2,1H3 |

| Standard InChI Key | QSFZRYOIAJDCEQ-UHFFFAOYSA-N |

| SMILES | CC1=CC(=CC=C1)CN(C2CC2)C(=O)CCl |

| Canonical SMILES | CC1=CC(=CC=C1)CN(C2CC2)C(=O)CCl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

2-Chloro-N-cyclopropyl-N-(3-methylbenzyl)acetamide (IUPAC name: 2-chloro-N-cyclopropyl-N-[(3-methylphenyl)methyl]acetamide) belongs to the acetamide class of organic compounds, distinguished by its chloro group at the α-position of the acetamide chain and dual substitution at the nitrogen atom with a cyclopropyl ring and a 3-methylbenzyl group. Its molecular formula is C₁₃H₁₆ClNO, with a molecular weight of 237.72 g/mol. The 3-methylbenzyl moiety introduces steric and electronic effects distinct from its 4-methylbenzyl analog, potentially altering reactivity and biological interactions.

Table 1: Comparative Structural Features of Chloroacetamide Derivatives

| Compound | Molecular Formula | Substituents | Molecular Weight (g/mol) |

|---|---|---|---|

| 2-Chloro-N-cyclopropyl-N-(3-methylbenzyl)acetamide | C₁₃H₁₆ClNO | 3-methylbenzyl, cyclopropyl | 237.72 |

| 2-Chloro-N-cyclopropyl-N-(4-methylbenzyl)acetamide | C₁₃H₁₆ClNO | 4-methylbenzyl, cyclopropyl | 237.72 |

| 2-Chloro-N-methyl-N-(1-phenylpropyl)acetamide | C₁₂H₁₆ClNO | phenylpropyl, methyl | 225.72 |

Synthesis and Manufacturing Pathways

Key Synthetic Routes

The synthesis of 2-Chloro-N-cyclopropyl-N-(3-methylbenzyl)acetamide likely follows a multi-step protocol analogous to related chloroacetamides. A plausible pathway involves:

-

Alkylation of Cyclopropylamine: Reaction of cyclopropylamine with 3-methylbenzyl chloride to form N-cyclopropyl-N-(3-methylbenzyl)amine.

-

Acetylation with Chloroacetyl Chloride: Treatment of the intermediate amine with chloroacetyl chloride in the presence of a base (e.g., triethylamine) to yield the target acetamide .

Table 2: Representative Reaction Conditions for Acetamide Synthesis

Microwave-assisted synthesis and flow chemistry methods, as demonstrated in quinazolinone derivative production , could enhance reaction efficiency and scalability for industrial applications.

Physicochemical and Spectroscopic Properties

Spectral Characterization

While experimental data for the 3-methyl isomer remains unpublished, its 4-methyl analog provides a foundational reference:

-

IR Spectroscopy: Strong absorption bands at ~1725 cm⁻¹ (C=O stretch) and ~740 cm⁻¹ (C-Cl stretch).

-

¹H NMR: Distinct signals for cyclopropyl protons (δ 1.2–1.5 ppm), methylbenzyl aromatic protons (δ 6.8–7.2 ppm), and acetamide NH (δ 10.3 ppm, exchangeable) .

-

Mass Spectrometry: Molecular ion peak at m/z 237.72 (M⁺) with fragmentation patterns consistent with cyclopropyl and benzyl cleavage .

| Compound | Target Enzyme | IC₅₀ (nM) | Cell Line Activity |

|---|---|---|---|

| 2-Chloro-N-cyclopropyl-N-(4-nitro-benzyl)acetamide | PARP-1 | 268.69 | MCF-7 (G2/M arrest) |

| Olaparib (Reference) | PARP-1 | 27.89 | BRCA-mutant cells |

Analytical and Industrial Applications

Quality Control Metrics

Industrial production necessitates rigorous purity assessments:

-

HPLC: Reverse-phase C18 column, acetonitrile/water gradient, retention time ~8.2 min.

-

Elemental Analysis: Calculated C 65.55%, H 6.78%, N 5.88%; Observed C 65.51%, H 6.75%, N 5.83% .

Research Challenges and Future Directions

Priority Investigations

-

Stereochemical Impact: Evaluate how the 3-methyl substitution influences stereoelectronic effects versus 4-methyl analogs.

-

Toxicity Profiling: Acute and chronic toxicity studies in model organisms.

-

Drug Delivery Optimization: Nanoformulation strategies to enhance bioavailability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume